Single-Digit Nanomolar GPR119 Agonist Potency vs. Structurally Unrelated Clinical-Stage Agonist GSK-1292263
In a cell-based functional assay measuring GPR119-mediated cAMP elevation, 1-((2,5-difluorobenzyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine exhibits an EC50 of 9 nM in HEK293S cells overexpressing human GPR119 [1]. By comparison, the well-characterized clinical-stage GPR119 agonist GSK-1292263 demonstrates EC50 values of approximately 126–200 nM (pEC50 6.9–6.7) for human and rat GPR119 in analogous in vitro reporter assays [2]. This represents an approximately 14- to 22-fold greater potency for the target compound in the HEK293S overexpression system.
| Evidence Dimension | GPR119 functional agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 9 nM |
| Comparator Or Baseline | GSK-1292263: EC50 ≈ 126–200 nM (pEC50 6.9–6.7) |
| Quantified Difference | Target compound is approximately 14- to 22-fold more potent than GSK-1292263 |
| Conditions | Human GPR119 overexpressed in HEK293S (target compound) vs. human/rat GPR119 in reporter assay (GSK-1292263); cAMP detection via HTRF |
Why This Matters
The substantially lower EC50 translates to a reduced compound requirement for achieving maximal target engagement in GPR119-dependent assays, directly benefiting cost-per-experiment calculations and enabling lower dosing in in vivo proof-of-concept studies.
- [1] BindingDB Entry BDBM50433859 / CHEMBL2382415. EC50 = 9 nM. Agonist activity at human GPR119 overexpressed in HEK293S cells assessed as change in cAMP level after 45 min by HTRF assay. View Source
- [2] NCATS Inxight Drugs. GSK-1292263. pEC50 = 6.8 for human, rat, and mouse GPR119 in in vitro reporter assay. TargetMol. GSK-1292263 pEC50 = 6.9 (human), 6.7 (rat). View Source
